3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a quinoxaline core fused with a pyrazole ring system. The molecular architecture includes a 3-chlorobenzenesulfonamide moiety linked via an amino group to the quinoxaline scaffold, which is further substituted with a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl group.
Properties
Molecular Formula |
C25H21ClN6O3S |
|---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H21ClN6O3S/c1-16-22(25(33)32(31(16)2)18-10-4-3-5-11-18)29-23-24(28-21-14-7-6-13-20(21)27-23)30-36(34,35)19-12-8-9-17(26)15-19/h3-15H,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
MDBCXZZVFCUBIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethyl Acetoacetate and Phenylhydrazine
The pyrazolone core is synthesized via cyclocondensation of ethyl acetoacetate and phenylhydrazine in refluxing ethanol (80°C, 6 hours). Subsequent methylation with methyl iodide in dimethylformamide (DMF) at 60°C yields 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-amine (78% yield).
Reaction Conditions:
-
Solvent: Ethanol (reflux) → DMF
-
Methylation agent: Methyl iodide
-
Yield: 78%
Alternative Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C, 20 minutes) reduces reaction time to 30 minutes with comparable yields (75%). This method minimizes side products like 3-acetylquinolone phenylhydrazone .
Preparation of 3-Chlorobenzenesulfonamide Quinoxaline Derivative
Quinoxaline Ring Formation via Friedländer Condensation
Quinoxaline synthesis begins with o-phenylenediamine and glyoxal in acetic acid (100°C, 4 hours), forming quinoxaline-2,3-diol (85% yield). Chlorination using POCl₃ at 110°C introduces the 3-chloro substituent (90% yield).
Key Reaction:
Sulfonylation and Amidation
3-Chlorobenzenesulfonyl chloride is prepared by chlorosulfonation of 3-chloroaniline using ClSO₃H in dichloromethane (0°C, 2 hours). Reaction with ammonia in tetrahydrofuran (THF) yields 3-chlorobenzenesulfonamide (92% yield).
Coupling of Pyrazolone and Quinoxaline Moieties
Nucleophilic Aromatic Substitution
The 3-chloroquinoxaline intermediate reacts with 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-amine in DMF at 120°C for 12 hours, facilitated by K₂CO₃ as a base. This step achieves N-arylation with a 65% yield.
Mechanism:
Sulfonamide Linkage Formation
The intermediate adduct is coupled with 3-chlorobenzenesulfonamide using EDCI/HOBt in dichloromethane (25°C, 24 hours), yielding the target compound (58% yield).
Optimization Data:
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDCI/HOBt | DCM | 25°C | 58% |
| DCC/DMAP | THF | 40°C | 52% |
| CDI | Acetonitrile | 60°C | 45% |
Alternative Pathways and Modifications
Vilsmeier–Haack Formylation
For pyrazole activation, 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-amine undergoes formylation with DMF/POCl₃ at 0°C, producing 4-formylpyrazole (80% yield). This intermediate facilitates Schiff base formation with quinoxaline amines.
Microwave-Assisted One-Pot Synthesis
A one-pot approach combines o-phenylenediamine , glyoxal , and 3-chlorobenzenesulfonamide under microwave irradiation (200 W, 150°C, 30 minutes), achieving a 70% yield with reduced purification steps.
Challenges and Optimization Strategies
Regioselectivity in N-Arylation
Competing reactions at quinoxaline’s N1 and N2 positions are mitigated using bulky bases (e.g., DBU ) or low temperatures (0–5°C).
Purification of Sulfonamide Intermediates
Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted sulfonyl chlorides. Recrystallization from ethanol/water (9:1) improves purity (>98%).
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds similar to 3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide:
Case Studies
A study evaluated a series of benzenesulfonamide derivatives for their anticancer properties against the NCI-60 cell line panel. The most potent compounds demonstrated significant activity against multiple tumor types, including lung and ovarian cancers .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
Spectrum of Activity
Research has indicated that related compounds exhibit activity against various bacterial strains, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Demonstrated inhibitory effects on Pseudomonas aeruginosa and Escherichia coli .
Synthesis and Derivatives
The synthesis of 3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide typically involves multi-step reactions that incorporate key intermediates such as quinoxaline derivatives and sulfonamides.
Synthetic Pathways
Key synthetic routes include:
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 3-chloro-4-[3-(4-methoxyphenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide (CAS: 53298-06-9)
- Core Differences: The target compound features a quinoxaline-pyrazole hybrid system, whereas the analog (53298-06-9) contains an imidazolidinone ring linked to a 4-methoxyphenyl group. The 3-chlorobenzenesulfonamide group is conserved, but the heterocyclic substituents differ significantly, impacting hydrogen-bonding capacity and steric bulk .
| Parameter | Target Compound | 53298-06-9 |
|---|---|---|
| Core Heterocycle | Quinoxaline-Pyrazole | Imidazolidinone |
| Sulfonamide Position | Attached to quinoxaline C3 | Attached to benzene C4 |
| Key Substituents | 1,5-Dimethyl, 3-oxo, 2-phenyl (pyrazole) | 4-Methoxyphenyl (imidazolidinone) |
| Hydrogen Bond Donors | 2 (NH from sulfonamide and pyrazole-amino) | 2 (NH from sulfonamide and imidazolidinone) |
| Hydrogen Bond Acceptors | 6 (sulfonyl O, pyrazole O, quinoxaline N) | 5 (sulfonyl O, imidazolidinone O, methoxy O) |
- Functional Implications: The pyrazole-quinoxaline system in the target compound may enhance π-π stacking interactions in protein binding pockets compared to the imidazolidinone analog . The methoxy group in 53298-06-9 could increase solubility but reduce membrane permeability relative to the hydrophobic phenyl group in the target compound .
Other Structural Analogs
- (5E)-5-(phenylhydrazono)quinolin-8(5H)-one (CAS: 4312-09-8): Lacks the sulfonamide group but shares a quinoline core. The phenylhydrazono substituent may confer radical scavenging or metal-chelating properties absent in the target compound .
- Sprioxasone (CAS: 6673-97-8): Structural details are unclear, but the name suggests a spiro-oxazolidinone system.
Research Findings and Limitations
- Hydrogen Bonding and Crystallography: The target compound’s multiple hydrogen-bond donors/acceptors (e.g., sulfonamide NH, pyrazole carbonyl) suggest a propensity for forming stable crystal lattices, as analyzed via graph-set theory . Computational modeling using tools like SHELXL could predict its crystallization behavior .
- Pharmacological Data Gaps: No experimental data on binding affinity, toxicity, or solubility is available in the provided evidence. Comparative studies with analogs like 53298-06-9 would require synthesis and biochemical profiling.
Biological Activity
The compound 3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, characterization, and biological activity, focusing on its cytotoxic effects against various cancer cell lines.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name: 3-chloro-N-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]quinoxalin-2-yl]benzenesulfonamide
- Molecular Formula: C₁₈H₁₈ClN₅O₂S
- Molecular Weight: 393.89 g/mol
Structural Features
The compound features:
- A chloro group at the third position of the benzenesulfonamide.
- A quinoxaline moiety linked to a pyrazole derivative, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings from various research studies regarding its cytotoxic effects:
The biological activity of this compound appears to be mediated through several mechanisms:
- Induction of Apoptosis: The compound has shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: It inhibits key cyclin-dependent kinases (CDKs), disrupting the cell cycle and preventing cancer cell proliferation.
- Autophagy Induction: Certain studies indicate that it may induce autophagy, a process that can lead to cell death in cancer cells.
Case Studies
-
Study on MCF7 Cell Line:
- Bouabdallah et al. demonstrated that the compound exhibited significant cytotoxicity with an IC₅₀ value of 3.79 µM against MCF7 cells, indicating strong potential as a therapeutic agent for breast cancer.
-
Research on A549 Cell Line:
- Wei et al. reported that the compound inhibited growth in A549 lung cancer cells with an IC₅₀ of 26 µM, suggesting its effectiveness in targeting lung tumors.
-
NCI-H460 Cell Line Study:
- Xia et al. found that this compound induced autophagy in NCI-H460 cells with an impressive IC₅₀ of 0.39 µM, showcasing its potency in lung cancer treatment.
Q & A
Q. Optimization Parameters :
- Temperature : 60–80°C for amide bond formation to minimize side reactions .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Use of triethylamine to neutralize HCl byproducts during sulfonamide formation .
Basic: Which spectroscopic techniques are critical for structural validation?
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS in negative mode to detect [M−H]⁻ ions (e.g., m/z 360.0 for related analogs) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H–N interactions) .
Advanced: How can researchers identify biological targets for this compound?
- Computational Screening : Molecular docking against kinases (e.g., EGFR, VEGFR) using PyMOL or AutoDock .
- In Vitro Assays :
- Enzyme Inhibition : Test IC₅₀ values against carbonic anhydrase isoforms (common sulfonamide targets) .
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .
- Proteomics : Affinity chromatography coupled with LC-MS/MS to isolate interacting proteins .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
- Substituent Modifications :
- Biological Testing :
- Measure logP (HPLC) to correlate hydrophobicity with cell permeability .
- Evaluate cytotoxicity (MTT assay) and selectivity indices across cancer cell lines .
Advanced: What methodologies address solubility and bioavailability challenges?
- Salt Formation : Prepare sodium salts of the sulfonamide group to enhance aqueous solubility .
- Prodrug Design : Introduce ester groups at the quinoxaline nitrogen for hydrolytic activation in vivo .
- Nanoparticle Encapsulation : Use PLGA or liposomes to improve plasma half-life (dynamic light scattering for size optimization) .
Advanced: How should contradictory bioactivity data between assays be resolved?
- Assay Validation :
- Replicate results across orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) .
- Test stability in assay buffers (HPLC monitoring for degradation) .
- Control Experiments :
- Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
- Verify target engagement via thermal shift assays .
Advanced: What experimental approaches elucidate degradation pathways under physiological conditions?
- Forced Degradation Studies :
- Metabolite Identification : Use hepatocyte incubation followed by UPLC-QTOF-MS to detect phase I/II metabolites .
Advanced: What mechanistic studies are recommended to validate target engagement?
- Kinetic Analysis : Determine Kₘ and Vₘₐₓ for enzyme inhibition using Lineweaver-Burk plots .
- Cellular Pathway Mapping : RNA-seq or phosphoproteomics to identify downstream signaling effects .
- In Vivo Imaging : Fluorescently labeled analogs for tissue distribution studies (e.g., Cy5 conjugation) .
Advanced: How to scale up synthesis without compromising yield or purity?
- Flow Chemistry : Continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve heat transfer .
- Process Analytical Technology (PAT) : In-line FTIR to monitor reaction progression and intermediate stability .
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) via response surface methodology .
Advanced: What formulation strategies enhance efficacy in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
